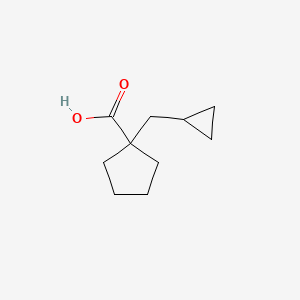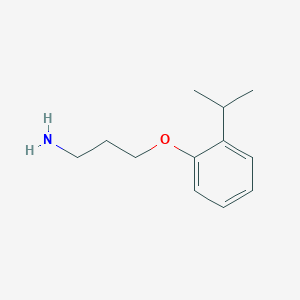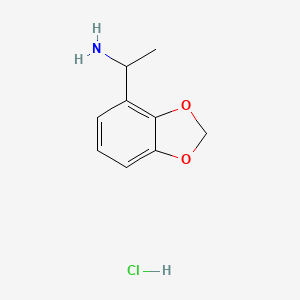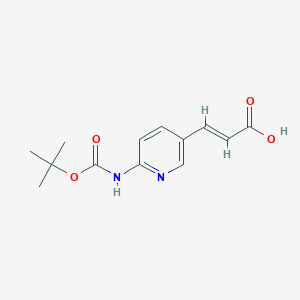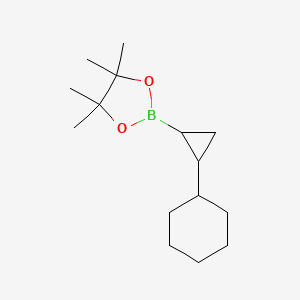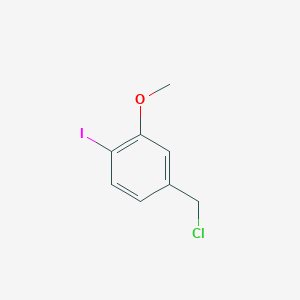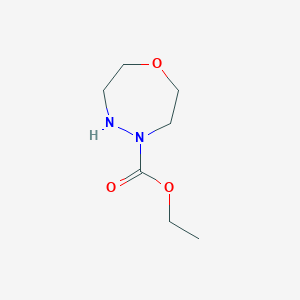
Ethyl 1,4,5-oxadiazepane-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1,4,5-oxadiazepane-4-carboxylate is a heterocyclic compound containing nitrogen and oxygen atoms within its ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1,4,5-oxadiazepane-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethyl hydrazinecarboxylate with diethyl oxalate, followed by cyclization to form the oxadiazepane ring. The reaction conditions often involve refluxing in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1,4,5-oxadiazepane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms in the ring structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted oxadiazepane derivatives.
Applications De Recherche Scientifique
Ethyl 1,4,5-oxadiazepane-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its potential as a drug candidate for treating various diseases, including infections and neurological disorders.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Ethyl 1,4,5-oxadiazepane-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Ethyl 1,4,5-oxadiazepane-4-carboxylate can be compared with other similar compounds, such as:
1,2,4-Oxadiazoles: These compounds also contain nitrogen and oxygen atoms in their ring structure but differ in their arrangement and reactivity.
1,3,4-Oxadiazoles: Similar to 1,2,4-oxadiazoles but with a different ring structure, leading to distinct chemical properties and applications.
1,2,5-Oxadiazoles:
This compound is unique due to its specific ring structure, which imparts distinct chemical and biological properties compared to other oxadiazoles .
Propriétés
Formule moléculaire |
C7H14N2O3 |
|---|---|
Poids moléculaire |
174.20 g/mol |
Nom IUPAC |
ethyl 1,4,5-oxadiazepane-4-carboxylate |
InChI |
InChI=1S/C7H14N2O3/c1-2-12-7(10)9-4-6-11-5-3-8-9/h8H,2-6H2,1H3 |
Clé InChI |
XLRMVRVENGHVBT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)N1CCOCCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


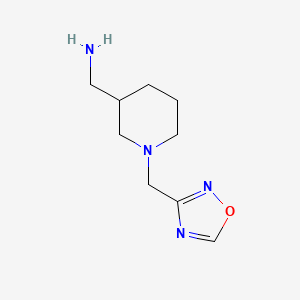
![(2S,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxy-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid](/img/structure/B13538972.png)
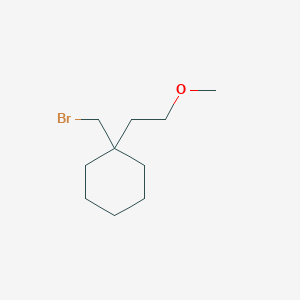


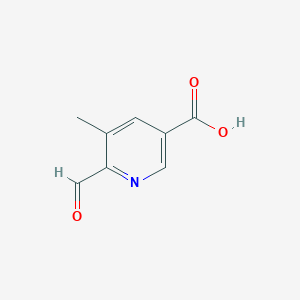
![1-[4-(aminomethyl)-4-phenylpiperidin-1-yl]-2-(3,4-dihydro-1H-2-benzopyran-6-yl)ethan-1-one hydrochloride](/img/structure/B13538995.png)
